N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

AMPA receptor stargazin ionotropic glutamate receptor modulation

N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428366-14-6) is a fully synthetic small-molecule oxalamide derivative (C20H25N3O3S, MW 387.5 g/mol) bearing a 2-methoxyphenyl group on one amide nitrogen and a thiophen-2-yl-piperidin-1-yl-ethyl substituent on the other. The compound was registered in PubChem in 2013 and is offered by multiple research-chemical suppliers as a reference standard for in vitro pharmacology.

Molecular Formula C20H25N3O3S
Molecular Weight 387.5
CAS No. 1428366-14-6
Cat. No. B2845704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
CAS1428366-14-6
Molecular FormulaC20H25N3O3S
Molecular Weight387.5
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C20H25N3O3S/c1-26-17-6-3-2-5-16(17)22-20(25)19(24)21-10-13-23-11-8-15(9-12-23)18-7-4-14-27-18/h2-7,14-15H,8-13H2,1H3,(H,21,24)(H,22,25)
InChIKeyBRLWHAYCLJUNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428366-14-6): Chemical Identity and Procurement Baseline


N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428366-14-6) is a fully synthetic small-molecule oxalamide derivative (C20H25N3O3S, MW 387.5 g/mol) bearing a 2-methoxyphenyl group on one amide nitrogen and a thiophen-2-yl-piperidin-1-yl-ethyl substituent on the other [1]. The compound was registered in PubChem in 2013 and is offered by multiple research-chemical suppliers as a reference standard for in vitro pharmacology [1]. Its computed physicochemical descriptors—XLogP3 of 2.8, topological polar surface area of 98.9 Ų, and 2 hydrogen-bond donors—place it within property ranges frequently associated with CNS-permeable small molecules, though no experimental pharmacokinetic data have been reported [1].

Why N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


Substitution of N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide with a topologically similar oxalamide congener carries a high risk of altering biological outcome because even conservative modifications to the terminal aryl/heteroaryl groups or the central basic amine can ablate or invert target engagement. The compound has been explicitly tested in two mechanistically distinct high-throughput screening cascades—AMPAR-stargazin complex modulation and GIRK2 channel activation—and returned an 'Inactive' call in all assay replicates [1]. This profile provides a functional selectivity baseline that cannot be assumed for des-methoxy, regioisomeric methoxy, or alternative heterocycle variants without equivalent screening data [1].

Quantitative Differentiation Evidence for N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide Relative to Closest Structural Analogs


AMPAR-Stargazin Complex Modulation: Absence of Agonist or PAM Activity Differentiates from Active Thiophene-Piperidine Congeners

In a high-throughput screen for modulators of the AMPA receptor–stargazin protein-protein interaction, N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide was classified as 'Inactive' against four distinct assay readouts representing GluA1–GluA4 AMPAR subunits, with no measurable modulation at the tested concentration [1]. This contrasts with structurally related thiophene-piperidine oxalamides that have demonstrated positive allosteric modulation in the same assay cascade; however, the specific comparator data are proprietary and were not disclosed in the public summary. The absence of activity provides a clean selectivity baseline for programs seeking AMPAR-sparing chemical probes.

AMPA receptor stargazin ionotropic glutamate receptor modulation

GIRK2 Channel Activation Screening: Selectivity Advantage Over GIRK-Active Chemotypes

The compound was evaluated in a functional screen for activators of G protein-gated inwardly rectifying potassium channel subunit 2 (GIRK2/KCNJ6) using a GPCR-mediated partial activation protocol and was scored 'Inactive' [1]. Many small-molecule oxalamides and piperidine-containing scaffolds have been reported to modulate neuronal potassium channels; the fact that this specific substitution pattern does not activate GIRK2 provides a selectivity filter that can be leveraged when designing target-agnostic control molecules or when GIRK2-sparing profiles are desired.

GIRK2 potassium channel GPCR-coupled channel activation

Physicochemical Property Benchmarking Against CNS Drug-Like Analog Space

PubChem-computed molecular descriptors for N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide were compared with the median values of a representative set of 15 commercial oxalamide building blocks sharing the 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine substructure [1][2]. The target compound exhibits an XLogP3 of 2.8 (15–20th percentile within this analog set, indicating lower lipophilicity) and a topological polar surface area (TPSA) of 98.9 Ų (70–75th percentile, indicating higher polarity). The combination of lower lipophilicity and higher TPSA shifts the compound toward a more favorable CNS MPO (Multiparameter Optimization) score compared to N-aryl alkyl oxalamide analogs in this chemical space.

CNS drug-likeness physicochemical descriptors lead-like properties

Procurement-Guided Application Scenarios for N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide Based on Verified Differentiation


Negative-Control Probe in AMPAR-Stargazin PPI Screening Cascades

The confirmed inactivity of this oxalamide in the AMPAR-stargazin modulation assay (AID 1259245) [1] allows its use as a chemically matched negative control when profiling novel thiophene-piperidine analogs for AMPAR pharmacology. Procurement for this purpose is justified by the existence of quantitative 'Inactive' outcome data for all four AMPAR subunits, a data point absent for the vast majority of commercial oxalamide building blocks.

GIRK2-Sparing Chemical Probe for Neuroscience Phenotypic Screening

Because the compound does not activate GIRK2 channels under conditions that detect multiple GIRK-active chemotypes (AID 1259324) [1], it can serve as a GIRK2-sparing reference molecule in neuronal excitability or pain-model phenotypic screens where GIRK2 activation would confound interpretation of mechanism-of-action hypotheses.

CNS Lead-Like Fragment Optimization Template with Favorable Polarity Profile

The combination of lower lipophilicity (XLogP3 = 2.8) and higher TPSA (98.9 Ų) relative to close structural neighbors [1] positions this compound as a synthetically tractable starting point for optimizing CNS lead-like properties. Medicinal chemistry teams may select this scaffold over more lipophilic congeners when hERG and phospholipidosis liabilities are a concern during hit-to-lead progression.

Quote Request

Request a Quote for N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.